para‑Isocyanide vs. para‑Methyl: Electronic Tuning of Phenolic O–H Bond Strength
The Bordwell–Zhang framework quantifies how para‑substituents modulate O–H bond dissociation enthalpy (BDE) in 2,6‑di‑tert‑butylphenols [1]. Electron‑withdrawing groups lower BDE. While direct BDE data for the 4‑isocyanide derivative is absent from this published dataset, the Hammett σₚ value of the –NC group (+0.59) closely matches that of –COCH₃ (+0.50) and –CN (+0.66), both of which were measured. For 4‑acetyl‑2,6‑di‑tert‑butylphenol, the BDE is approximately 78–79 kcal mol⁻¹, compared to 82–83 kcal mol⁻¹ for 4‑methyl‑2,6‑di‑tert‑butylphenol (BHT) [1].
| Evidence Dimension | O–H Bond Dissociation Enthalpy (BDE, kcal mol⁻¹) |
|---|---|
| Target Compound Data | Estimated ~78–80 kcal mol⁻¹ (inferred from σₚ‑matched analogs –COCH₃, –CN) [1]. |
| Comparator Or Baseline | 4‑Methyl‑2,6‑di‑tert‑butylphenol (BHT) at ~82–83 kcal mol⁻¹ [1]. |
| Quantified Difference | Estimated BDE reduction of approximately 3–5 kcal mol⁻¹. |
| Conditions | BDE values derived from pKHA and oxidation potential measurements in DMSO [1]. |
Why This Matters
A lower BDE directly translates to a thermodynamically more favorable hydrogen‑atom transfer, which is the primary mechanism of radical chain‑breaking antioxidant activity.
- [1] Bordwell, F. G.; Zhang, X.-M. Acidities and homolytic bond dissociation enthalpies of 4‑substituted‑2,6‑di‑tert‑butylphenols. J. Phys. Org. Chem. 1995, 8 (8), 529–535. View Source
